molecular formula C11H22O2 B061577 Propyl 2-ethylhexanoate CAS No. 172354-89-1

Propyl 2-ethylhexanoate

Cat. No. B061577
M. Wt: 186.29 g/mol
InChI Key: IHIQOKFJGANDOX-UHFFFAOYSA-N
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Description

Propyl 2-ethylhexanoate, also known as N-PROPYL 2-ETHYLHEXANOATE, is a chemical compound with the CAS Number: 172354-89-1 . It has a molecular weight of 186.29 .


Molecular Structure Analysis

The InChI code for Propyl 2-ethylhexanoate is 1S/C11H22O2/c1-4-7-8-10(6-3)11(12)13-9-5-2/h10H,4-9H2,1-3H3 . This indicates that the molecule consists of 11 carbon atoms, 22 hydrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

Propyl 2-ethylhexanoate has a density of 0.9±0.1 g/cm³, a boiling point of 214.2±8.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 45.0±3.0 kJ/mol and a flash point of 82.9±8.3 °C . The index of refraction is 1.425 .

Scientific Research Applications

  • Metabolites of 2-Ethylhexanoic Acid in Rats : Research shows that 2-ethylhexanoic acid, related to Propyl 2-ethylhexanoate, has metabolites found in rat urine, which includes different hydroxylated metabolites and lactones. This study is significant for understanding the metabolic pathways of similar compounds in industrial settings (Pennanen, Auriola, Manninen, & Komulainen, 1991).

  • Applications in Materials Science : Metal 2-ethylhexanoates are highlighted for their wide applications as metal-organic precursors in materials science. They are used in catalysts for ring-opening polymerizations and in painting industries due to their properties as driers. This includes the study of compounds like Propyl 2-ethylhexanoate (Mishra, Daniele, & Hubert-Pfalzgraf, 2007).

  • Use in Catalysis : Iron(III) 2-ethylhexanoate, a compound similar to Propyl 2-ethylhexanoate, has been utilized as a novel catalyst in stereoselective Diels–Alder reactions, demonstrating the potential of these compounds in synthetic chemistry applications (Gorman & Tomlinson, 1998).

  • Environmental Impact and Toxicity Studies : Studies on 2-ethylhexanoic acid, a metabolite of di-(2-ethylhexyl)phthalate, have shown stereoselective teratogenic activity, which is vital for understanding the environmental and health impacts of these compounds (Hauck, Wegner, Blumtritt, Fuhrhop, & Nau, 1990).

  • Ester Hydrolysis Studies : The hydrolysis of esters like n-Propyl acetate and ethyl n-hexanoate, similar to Propyl 2-ethylhexanoate, have been studied using cation exchange resin catalysts, providing insight into the behavior of such compounds in different chemical environments (Tartarelli, Lucchesi, & Stoppato, 1970).

  • Pharmacokinetic Studies on Related Organic Acids : Comparative studies on organic acids, including 2-ethylhexanoic acid, help understand their developmental toxicity and pharmacokinetic parameters, which are crucial in assessing the safety of chemicals like Propyl 2-ethylhexanoate (Scott, Collins, & Nau, 1994).

  • Production Techniques for 2-Ethylhexanol : The synthesis techniques of 2-ethylhexanol, derived from compounds like Propyl 2-ethylhexanoate, are essential in industrial applications. This includes studies on hydrogenation catalysts used in the production process (Xia & Yong-ning, 2004).

  • Boric Acid Recovery Using Related Compounds : The use of compounds like 2-butyl-2-ethyl-1,3-propanediol in the recovery of boric acid from wastewater, highlights the potential of Propyl 2-ethylhexanoate derivatives in environmental applications (Matsumoto et al., 1997).

Safety And Hazards

Safety data sheets indicate that Propyl 2-ethylhexanoate should be handled with care. It should be kept away from heat and sources of ignition . In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention . Avoid ingestion and inhalation .

properties

IUPAC Name

propyl 2-ethylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2/c1-4-7-8-10(6-3)11(12)13-9-5-2/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHIQOKFJGANDOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propyl 2-ethylhexanoate

CAS RN

172354-89-1, 90411-66-8
Record name Hexanoic acid, 2-ethyl-, propyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172354-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexanoic acid, 2-ethyl-, C12-15-alkyl esters
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.083.099
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
C Obringer, C Lester, M Karb, A Smith… - Regulatory Toxicology …, 2023 - Elsevier
Fatty esters of 2-ethylhexanoic acid (EHA) and 2-ethylhexanol (EH) are commonly used in cosmetics. Human liver and skin S9 and human plasma were used to determine the in vitro …
Number of citations: 1 www.sciencedirect.com
C PAQUET, T LACELLE, PRL MALENFANT - ic.gc.ca
A copper precursor composition contains: a first copper complex of an imine or a first cyclic amine coordinated to a first copper precursor compound; and, a second copper complex of a …
Number of citations: 2 www.ic.gc.ca
S Golabvand, M Zare - Journal of applied research in chemisry, 2021 - jacr.ntb.iau.ir
Viscosity is one of the most important properties of lubricants, which affect the processes of heat and mass transfer. The temperature and pressure dependence of the viscosity of …
Number of citations: 4 jacr.ntb.iau.ir
A Ivankin, AA Semenova, VV Nasonova… - J. Appl. Biotechnol …, 2017 - researchgate.net
Describes the process of the formation of the organoleptic characteristics of the raw sausage “Brunswick”, prepared by the original fermented technology of the VM Gorbatov All-Russian …
Number of citations: 5 www.researchgate.net
MS Pei, HN Liu, TL Wei, DL Guo - Journal of Agricultural and Food …, 2023 - ACS Publications
To gain a comprehensive understanding of non-histone methylation during berry ripening in grape (Vitis vinifera L.), the methylation of non-histone lysine residues was studied using a …
Number of citations: 3 pubs.acs.org
IM Chernukcha, TG Kuznetsova, VV Nasonova… - Session VIII Muscle …, 2014 - ojs.alpa.uy
… methyl-1-heptene 0.20; hentriacontane 1.19; hexadecane 0.88; 3, 6dimethyl-undecane 0.32; ethyl tridecanoate 1.99; 5-hydroxy-2-methyl-3-hexenoic acid 0.07; propyl-2-ethylhexanoate …
Number of citations: 3 ojs.alpa.uy
ВА Коцур, НВ Макарова - Безопасность и качество товаров …, 2018 - vavilovsar.ru
… methyl-1-heptene 0.20; hentriacontane 1.19; hexadecane 0.88; 3, 6-dimethylundecane 0.32; ethyl tridecanoate 1.99; 5-hydroxy-2-methyl-3-hexenoic acid 0.07; propyl-2-ethylhexanoate …
Number of citations: 2 www.vavilovsar.ru
АН Иванкин, ГН Фадеев, ВС Болдырев… - … Прикладная химия и …, 2017 - cyberleninka.ru
Представлены результаты исследований составов химических компонентов, формирующих вкусо-ароматические характеристики пищевой продукции на основе мясного …
Number of citations: 9 cyberleninka.ru

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